Cas no 82379-38-2 (4-(Hydroxymethyl)-3-nitrobenzoic acid)

4-(Hydroxymethyl)-3-nitrobenzoic acid structure
82379-38-2 structure
상품 이름:4-(Hydroxymethyl)-3-nitrobenzoic acid
CAS 번호:82379-38-2
MF:C8H7NO5
메가와트:197.144882440567
MDL:MFCD01076314
CID:693146
PubChem ID:1501892

4-(Hydroxymethyl)-3-nitrobenzoic acid 화학적 및 물리적 성질

이름 및 식별자

    • 4-(Hydroxymethyl)-3-nitrobenzoic acid
    • 4-HYDROXYMETHYL-3-NITROBENZOIC ACID
    • Benzoic acid, 4-(hydroxymethyl)-3-nitro-
    • methyl 4-(hydroxymethyl)-3-nitrobenzoate
    • AK140619
    • 4-HYDROXYMETHYL-3-NITRO-BENZOIC ACID
    • KUOYLJCVVIDGBZ-UHFFFAOYSA-N
    • FCH920749
    • AX8097938
    • ST24043095
    • AM20041205
    • 4-(Hydroxymethyl)-3-nitrobenzoic acid (ACI)
    • 3-Nitro-4-(hydroxymethyl)benzoic acid
    • CS-W022017
    • 82379-38-2
    • 4-(hydroxymethyl)-3-nitrobenzoicacid
    • DA-02596
    • DS-7073
    • MFCD01076314
    • CHEMBL1834880
    • SCHEMBL1483517
    • AKOS006346216
    • DTXSID30363554
    • MDL: MFCD01076314
    • 인치: 1S/C8H7NO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-3,10H,4H2,(H,11,12)
    • InChIKey: KUOYLJCVVIDGBZ-UHFFFAOYSA-N
    • 미소: O=C(C1C=C([N+](=O)[O-])C(CO)=CC=1)O

계산된 속성

  • 정밀분자량: 197.03200
  • 동위원소 질량: 197.03242232g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 236
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.4
  • 토폴로지 분자 극성 표면적: 103

실험적 성질

  • PSA: 103.35000
  • LogP: 1.30850

4-(Hydroxymethyl)-3-nitrobenzoic acid 보안 정보

4-(Hydroxymethyl)-3-nitrobenzoic acid 세관 데이터

  • 세관 번호:2918199090
  • 세관 데이터:

    ?? ?? ??:

    2918199090

    개요:

    HS:2918199090。기타 알코올은 함유되어 있지만 기타 산소 카르복실산 (그 산무수 \ 아세틸할로겐 \ 과산화물, 과산소산 및 이 세호의 파생물 포함) 은 함유되어 있지 않다.부가가치세: 17.0%.?? ???:9.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2918199090 다른 알코올 기능은 있지만 다른 산소 기능은 없는 카르복실산, 그들의 산무수화물, 할로겐화물, 과산화물, 과산소산 및 그 파생물.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:6.5%.General tariff:30.0%

4-(Hydroxymethyl)-3-nitrobenzoic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZA456-200mg
4-(Hydroxymethyl)-3-nitrobenzoic acid
82379-38-2 97%
200mg
¥548.0 2023-01-19
eNovation Chemicals LLC
D557393-5g
4-(hydroxymethyl)-3-nitrobenzoic acid
82379-38-2 96%
5g
$645 2024-05-25
SHENG KE LU SI SHENG WU JI SHU
sc-267561-100mg
4-Hydroxymethyl-3-nitro-benzoic acid,
82379-38-2
100mg
¥805.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H60960-250mg
4-(Hydroxymethyl)-3-nitrobenzoic acid
82379-38-2 97%
250mg
¥187.0 2024-07-19
Alichem
A019099318-10g
4-(Hydroxymethyl)-3-nitrobenzoic acid
82379-38-2 97%
10g
$1029.00 2023-09-01
Alichem
A019099318-5g
4-(Hydroxymethyl)-3-nitrobenzoic acid
82379-38-2 97%
5g
$918.32 2023-09-01
SHENG KE LU SI SHENG WU JI SHU
sc-267561-100 mg
4-Hydroxymethyl-3-nitro-benzoic acid,
82379-38-2
100MG
¥805.00 2023-07-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H195186-1g
4-(Hydroxymethyl)-3-nitrobenzoic acid
82379-38-2 97%
1g
¥1440.90 2023-09-02
Aaron
AR005DVF-1g
4-HYDROXYMETHYL-3-NITROBENZOIC ACID
82379-38-2 97%
1g
$82.00 2023-12-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1068677-10g
4-(Hydroxymethyl)-3-nitrobenzoic acid
82379-38-2 97%
10g
¥6683.00 2024-07-28

4-(Hydroxymethyl)-3-nitrobenzoic acid 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
참조
Kinetics and mechanism of the reaction of sodium hydroxide on 4-(halomethyl)-3-nitrobenzoic acids and the corresponding non-nitro derivatives in aqueous dioxane
Riad, Y.; et al, Journal of Chemical Research, 1989, (3), 78-9

합성회로 2

반응 조건
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  24 h, rt
참조
Passerini reaction - amine deprotection - acyl migration (PADAM): a convenient strategy for the solid-phase preparation of peptidomimetic compounds
Banfi, Luca; et al, Molecular Diversity, 2003, 6(3-4), 227-235

합성회로 3

반응 조건
1.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media
Nie, Hui-Jun; et al, RSC Advances, 2019, 9(23), 13249-13253

합성회로 4

반응 조건
1.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
A Ribozyme with Michaelase Activity: Synthesis of the Substrate Precursors
Eisenfuhr, Alexander; et al, Bioorganic & Medicinal Chemistry, 2003, 11(2), 235-249

합성회로 5

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  6 h, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  Methyl 3-nitro-4-[[[O-3,4,6-tris-O-(phenylmethyl)-α-D-mannopyranosyl-(1→6)-O-2,3… Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ,  Pyridine ;  16 h, rt; rt → 0 °C
2.2 Reagents: Acetyl chloride ;  0 °C → rt; 8 h, rt
참조
Oligosaccharide synthesis on a soluble, hyper-branched polymer support via thioglycoside activation
Kantchev, Eric Assen B.; et al, Tetrahedron, 2005, 61(35), 8329-8338

합성회로 6

반응 조건
1.1 Catalysts: Nitric acid ;  2 h, -10 °C
2.1 Catalysts: Potassium iodide ,  Water Solvents: Water ;  reflux
참조
4-Bromomethyl-3-nitrobenzoic acid
de la Torre, Beatriz G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성회로 7

반응 조건
1.1 Reagents: Fuming nitric acid Solvents: Water
2.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water
참조
Synthesis and evaluation of the anti parasitic activity of aromatic nitro compounds
Lopes, Marcela S.; et al, European Journal of Medicinal Chemistry, 2011, 46(11), 5443-5447

합성회로 8

반응 조건
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  Methyl 3-nitro-4-[[[O-3,4,6-tris-O-(phenylmethyl)-α-D-mannopyranosyl-(1→6)-O-2,3… Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ,  Pyridine ;  16 h, rt; rt → 0 °C
1.2 Reagents: Acetyl chloride ;  0 °C → rt; 8 h, rt
참조
Oligosaccharide synthesis on a soluble, hyper-branched polymer support via thioglycoside activation
Kantchev, Eric Assen B.; et al, Tetrahedron, 2005, 61(35), 8329-8338

합성회로 9

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
참조
Kinetics and mechanism of the reaction of sodium hydroxide on 4-(halomethyl)-3-nitrobenzoic acids and the corresponding non-nitro derivatives in aqueous dioxane
Riad, Y.; et al, Journal of Chemical Research, 1989, (3), 78-9

합성회로 10

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  15 min, rt
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  6 h, rt
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  Methyl 3-nitro-4-[[[O-3,4,6-tris-O-(phenylmethyl)-α-D-mannopyranosyl-(1→6)-O-2,3… Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ,  Pyridine ;  16 h, rt; rt → 0 °C
3.2 Reagents: Acetyl chloride ;  0 °C → rt; 8 h, rt
참조
Oligosaccharide synthesis on a soluble, hyper-branched polymer support via thioglycoside activation
Kantchev, Eric Assen B.; et al, Tetrahedron, 2005, 61(35), 8329-8338

합성회로 11

반응 조건
1.1 Catalysts: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Benzene ;  24 h, reflux
2.1 Catalysts: Nitric acid ;  2 h, -10 °C
3.1 Catalysts: Potassium iodide ,  Water Solvents: Water ;  reflux
참조
4-Bromomethyl-3-nitrobenzoic acid
de la Torre, Beatriz G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

4-(Hydroxymethyl)-3-nitrobenzoic acid Raw materials

4-(Hydroxymethyl)-3-nitrobenzoic acid Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:82379-38-2)4-(Hydroxymethyl)-3-nitrobenzoic acid
A840314
순결:99%/99%
재다:5g/25g
가격 ($):368.0/1289.0